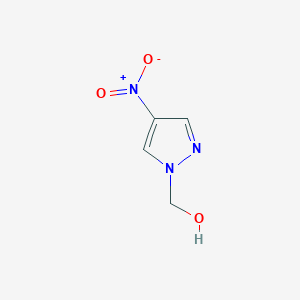

(4-nitro-1H-pyrazol-1-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-nitropyrazol-1-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O3/c8-3-6-2-4(1-5-6)7(9)10/h1-2,8H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTLSNHXQTWDNMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701305929 | |

| Record name | 4-Nitro-1H-pyrazole-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701305929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001518-99-5 | |

| Record name | 4-Nitro-1H-pyrazole-1-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001518-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-1H-pyrazole-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701305929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (4-nitro-1H-pyrazol-1-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling (4-nitro-1H-pyrazol-1-yl)methanol

This compound, identified by the CAS Number 1001518-99-5 , is a functionalized heterocyclic compound belonging to the nitropyrazole class.[1][2][3][4] This molecule integrates a pyrazole ring, a scaffold of significant interest in medicinal chemistry, with a reactive hydroxymethyl group at the N1 position and an electron-withdrawing nitro group at the C4 position. The strategic placement of these functional groups imparts a unique electronic and steric profile, making it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.

The pyrazole core is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide array of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[5][6] The introduction of a nitro group can significantly modulate the biological and physicochemical properties of the parent molecule, often enhancing its potency or introducing novel mechanisms of action. Furthermore, the primary alcohol functionality serves as a versatile handle for further chemical modifications, allowing for the construction of diverse molecular libraries for drug discovery campaigns. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, offering a technical resource for researchers engaged in the fields of chemical synthesis and drug development.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthetic and medicinal chemistry. While comprehensive experimental data is not widely published, key properties can be summarized from available sources and computational predictions.

| Property | Value | Source |

| CAS Number | 1001518-99-5 | [1][2][3][4] |

| Molecular Formula | C4H5N3O3 | [7] |

| Molecular Weight | 143.10 g/mol | [7] |

| MDL Number | MFCD05667115 | [1][3] |

| Appearance | Expected to be a solid | Inferred from related compounds |

| Purity | Typically >95% (Commercially available) | [2] |

Synthesis of this compound: A Detailed Protocol

The primary synthetic route to this compound involves the direct hydroxymethylation of 4-nitro-1H-pyrazole. This reaction leverages the nucleophilicity of the pyrazole nitrogen to attack formaldehyde, an electrophilic source of the hydroxymethyl group. A recent publication has indicated that this transformation can be achieved by reacting 4-nitropyrazole with an aqueous solution of formaldehyde.[8]

The causality behind this experimental choice lies in the reactivity of the pyrazole ring system. The N1-proton of pyrazole is acidic and can be readily deprotonated or participate in nucleophilic attack. Formaldehyde, in its aqueous form (formalin), exists in equilibrium with its hydrated form, methanediol, but provides a sufficient concentration of the electrophilic carbonyl species to react with the pyrazole nitrogen.

Experimental Protocol: N-Hydroxymethylation of 4-nitro-1H-pyrazole

This protocol is based on established methods for the hydroxymethylation of similar heterocyclic compounds.

Materials:

-

4-nitro-1H-pyrazole

-

Formaldehyde (40% aqueous solution)

-

Deionized water

-

Suitable organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 4-nitro-1H-pyrazole in a minimal amount of a suitable solvent or water.

-

Addition of Formaldehyde: To the stirred solution, add an excess (typically 1.5-2.0 equivalents) of a 40% aqueous formaldehyde solution dropwise at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system to observe the consumption of the starting material and the formation of the product.

-

Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography to afford pure this compound.

This self-validating protocol includes a monitoring step (TLC) to ensure the reaction proceeds to completion and a purification step to isolate the target compound with high purity.

Caption: Synthesis workflow for this compound.

Structural Elucidation and Spectroscopic Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons and the methylene protons of the hydroxymethyl group. The two protons on the pyrazole ring will appear as singlets or doublets, with their chemical shifts influenced by the electron-withdrawing nitro group. The methylene protons (-CH₂OH) would likely appear as a singlet, and the hydroxyl proton (-OH) as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals corresponding to the carbon atoms of the pyrazole ring and the hydroxymethyl group. The chemical shifts of the pyrazole carbons will be significantly affected by the nitro substituent.

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the alcohol group (a broad band around 3300-3500 cm⁻¹), C-H stretches, and strong asymmetric and symmetric stretches for the nitro group (typically in the regions of 1500-1550 cm⁻¹ and 1340-1380 cm⁻¹, respectively).

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (143.10 g/mol ).[7] The fragmentation pattern would likely involve the loss of the hydroxymethyl group or the nitro group.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a promising starting point for the development of novel therapeutic agents. The presence of the 4-nitropyrazole moiety is of particular interest, as nitropyrazole derivatives have been reported to exhibit a range of pharmacological activities.

Antimicrobial and Anticancer Potential: Nitrated heterocyclic compounds are known for their potential as antimicrobial and anticancer agents. For instance, platinum(II) complexes of 1-methyl-4-nitropyrazole have shown significant cytotoxic activity against cancer cell lines.[9] The nitro group can participate in bioreductive activation under hypoxic conditions, a characteristic of solid tumors, leading to the formation of cytotoxic species.

Enzyme Inhibition: The pyrazole ring is a versatile scaffold for designing enzyme inhibitors. The specific substitution pattern of this compound could be exploited to target various enzymes implicated in disease. The hydroxymethyl group provides a convenient point for derivatization to introduce functionalities that can interact with specific residues in an enzyme's active site.

Scaffold for Library Synthesis: Perhaps the most immediate application of this compound is as a versatile building block for combinatorial chemistry and library synthesis. The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted to ethers, esters, and amines, allowing for the rapid generation of a diverse set of derivatives for high-throughput screening.

Caption: Conceptual mechanism of action for a drug derived from the title compound.

Conclusion

This compound represents a strategically functionalized heterocyclic compound with considerable potential in synthetic and medicinal chemistry. Its synthesis via the direct hydroxymethylation of 4-nitro-1H-pyrazole offers a straightforward entry point to this valuable building block. While detailed characterization and biological evaluation of this specific molecule are still emerging, the known pharmacological activities of the broader nitropyrazole class suggest that derivatives of this compound could be promising candidates for the development of new therapeutic agents. This guide serves as a foundational resource to stimulate and support further research into the chemistry and applications of this intriguing molecule.

References

- 1. 1001518-99-5|this compound|BLD Pharm [bldpharm.com]

- 2. Search Results - AK Scientific [aksci.com]

- 3. (4-Nitro-pyrazol-1-yl)-methanol [chemdict.com]

- 4. 1001518-99-5 CAS Manufactory [chemicalbook.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]

- 7. scbt.com [scbt.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to (4-nitro-1H-pyrazol-1-yl)methanol: Properties, Synthesis, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(4-nitro-1H-pyrazol-1-yl)methanol (C₄H₅N₃O₃, M.W.: 143.10) is a functionalized heterocyclic compound belonging to the nitropyrazole class. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol derived from established literature, and an analysis of its reactivity and stability. The significance of the nitropyrazole scaffold in medicinal chemistry and materials science is discussed, providing a broader context for the compound's relevance. While experimental spectral and physical data for this specific molecule are not widely published, this guide presents predicted spectroscopic characteristics based on analogous structures to aid in its identification and characterization. This document is intended to serve as a foundational resource for researchers exploring the applications of nitropyrazole derivatives in drug discovery and other advanced scientific fields.

Introduction: The Significance of the Nitropyrazole Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its versatile biological activities.[1][2] The introduction of a nitro group (-NO₂) onto this scaffold, creating nitropyrazoles, dramatically influences the molecule's electronic properties and reactivity. The strong electron-withdrawing nature of the nitro group enhances the acidity of the N-H proton, modulates the ring's susceptibility to nucleophilic attack, and often imparts significant energetic properties.[3]

Consequently, nitropyrazole derivatives are key intermediates in two major research domains:

-

Drug Discovery: The pyrazole nucleus is associated with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[2][4] The nitro group can serve as a handle for further functionalization or as a key pharmacophoric element.

-

Energetic Materials: The high nitrogen content and positive heat of formation of many nitropyrazole-based compounds make them attractive candidates for the development of high-performance, low-sensitivity explosives and propellants.[3]

This compound, which features both the 4-nitropyrazole core and a reactive hydroxymethyl group at the N1 position, represents a versatile building block for creating more complex molecules in both of these fields.

Molecular Structure and Physicochemical Properties

The core of the molecule is the 4-nitropyrazole ring, with a hydroxymethyl group (-CH₂OH) attached to the N1 nitrogen atom.

Diagram of the Molecular Structure of this compound:

Caption: Molecular structure of this compound.

Core Chemical Properties

While specific experimental data for this compound is scarce in publicly available literature, the following properties can be reliably inferred from its structure and data from analogous compounds.

| Property | Value / Prediction | Source / Rationale |

| CAS Number | 1001518-99-5 | Chemical Supplier Databases.[5] |

| Molecular Formula | C₄H₅N₃O₃ | Confirmed by mass.[5] |

| Molecular Weight | 143.10 g/mol | Calculated from the molecular formula.[5] |

| Physical Appearance | Predicted to be a solid at room temperature. | Based on the properties of the parent compound, 4-nitro-1H-pyrazole, which is a solid with a melting point of 160-164 °C. |

| Solubility | Predicted to be soluble in polar organic solvents like DMSO, DMF, and alcohols. | Based on the polarity imparted by the nitro and hydroxyl functional groups. |

| pKa | The N-H proton of the parent 4-nitropyrazole is acidic. The hydroxymethyl group is weakly acidic. | The electron-withdrawing nitro group significantly increases the acidity of the pyrazole ring compared to unsubstituted pyrazole. |

Synthesis and Experimental Protocols

The synthesis of this compound involves the N-hydroxymethylation of the 4-nitropyrazole precursor. This reaction is a well-established method for the functionalization of nitrogen-containing heterocycles.

Synthesis Pathway

The synthetic route is a single-step reaction involving the addition of formaldehyde to 4-nitro-1H-pyrazole. This proceeds via a nucleophilic attack of the pyrazole nitrogen onto the electrophilic carbon of formaldehyde.

Caption: Synthesis of this compound.

Detailed Experimental Protocol

The following protocol is based on the procedure cited by Klapötke et al. (2023) for the synthesis of N-hydroxymethyl nitropyrazoles, which references a well-established method in medicinal chemistry.[6]

Objective: To synthesize this compound from 4-nitro-1H-pyrazole.

Materials:

-

4-nitro-1H-pyrazole

-

Formaldehyde solution (40% in water)

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

-

Solvents for workup and purification (e.g., ethyl acetate, water, brine)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Rotary evaporator

-

Purification system (e.g., column chromatography with silica gel)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitro-1H-pyrazole in an appropriate volume of 40% aqueous formaldehyde solution. The formaldehyde serves as both the reagent and the solvent.

-

Reaction Conditions: Heat the mixture with stirring. The exact temperature and reaction time should be optimized and monitored by a suitable technique, such as Thin Layer Chromatography (TLC), to track the consumption of the starting material.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate.

-

Washing: Wash the organic layer sequentially with water and brine to remove any remaining formaldehyde and inorganic impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Causality and Justification:

-

Use of Aqueous Formaldehyde: Using a concentrated aqueous solution of formaldehyde provides a high concentration of the reactant in a polar medium suitable for the pyrazole starting material.

-

Heating: Thermal energy is required to overcome the activation energy for the nucleophilic addition of the pyrazole nitrogen to the formaldehyde carbonyl.

-

Aqueous Workup: This step is crucial for removing the excess water-soluble formaldehyde and any other polar byproducts from the organic phase containing the desired product.

-

Chromatographic Purification: This standard technique is necessary to separate the target compound from any unreacted starting material or side products, ensuring high purity.

Reactivity and Stability

The chemical behavior of this compound is dictated by the interplay between the electron-deficient nitropyrazole ring and the reactive hydroxymethyl group.

-

Hydroxymethyl Group Reactivity: The primary alcohol is a versatile functional handle. The hydroxyl group can be:

-

Esterified with acyl chlorides or anhydrides.

-

Etherified under appropriate conditions.

-

Oxidized to the corresponding aldehyde or carboxylic acid.

-

Substituted to form halomethyl or azidomethyl derivatives. For example, reaction with thionyl chloride can convert the hydroxymethyl group to a chloromethyl group, which is a good leaving group for subsequent nucleophilic substitutions.[6]

-

-

Ring Stability and Reactivity: The 4-nitropyrazole ring is generally stable due to its aromaticity. However, the strong electron-withdrawing effect of the nitro group makes the C-H protons on the ring more acidic and the ring itself more susceptible to nucleophilic aromatic substitution under harsh conditions, although this is less common than in other aromatic systems.

-

Instability under Nitrating Conditions: A critical aspect of this molecule's reactivity is the instability of the N-CH₂OH bond under strong acidic and nitrating conditions. Attempts to convert the hydroxyl group into a nitrate ester using reagents like acetyl nitrate or fuming nitric acid have been reported to be unsuccessful. Instead of esterification, these conditions cause the complete cleavage of the hydroxymethyl group, regenerating the 4-nitropyrazole starting material or its nitrate salt.[6] This suggests that the N1-C bond is susceptible to acid-catalyzed hydrolysis, a crucial consideration for any subsequent synthetic transformations.

Predicted Spectroscopic Data

Predicted ¹H NMR Spectrum

-

Solvent: DMSO-d₆

-

Pyrazolyl Protons (H3, H5): Two singlets are expected in the aromatic region, likely between δ 8.0 and 9.0 ppm. The presence of the nitro group at C4 will deshield these protons, shifting them downfield compared to unsubstituted pyrazole. The proton at H5 may appear slightly further downfield than H3 due to its proximity to the N1-substituent. For comparison, the H3 and H5 protons in (4-nitro-1H-pyrazol-1-yl)acetic acid appear at δ 8.1 and 8.9 ppm, respectively.[8]

-

Methylene Protons (-CH₂-): A singlet is expected around δ 5.5 - 6.0 ppm. In pyrazol-1-yl-methanol, this signal appears at δ 5.4 ppm. The electron-withdrawing nature of the 4-nitropyrazole ring will likely shift this signal further downfield.

-

Hydroxyl Proton (-OH): A broad singlet or a triplet (if coupled to the methylene protons) is expected, with a chemical shift that is concentration and solvent-dependent, typically in the range of δ 4.5 - 5.5 ppm.

Predicted ¹³C NMR Spectrum

-

Solvent: DMSO-d₆

-

Pyrazolyl Carbons (C3, C5): These carbons are expected in the aromatic region, likely between δ 130 and 145 ppm.

-

Pyrazolyl Carbon (C4): This carbon, bearing the nitro group, will be significantly deshielded and its signal may be broadened or have a lower intensity due to the quadrupolar relaxation of the attached nitrogen. It is expected to appear further downfield, possibly > δ 140 ppm.

-

Methylene Carbon (-CH₂-): This signal is expected in the range of δ 70 - 80 ppm. In the unsubstituted pyrazol-1-yl-methanol, this carbon appears at δ 74 ppm.

Predicted IR Spectrum

-

O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the hydroxyl group.

-

C-H Stretch (aromatic): Peaks above 3000 cm⁻¹.

-

C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.

-

N-O Stretch (nitro group): Two strong, characteristic absorption bands are expected. An asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1330-1370 cm⁻¹.

-

C=C and C=N Stretches: Medium to weak bands in the 1400-1600 cm⁻¹ region, characteristic of the pyrazole ring.

-

C-O Stretch: A strong band in the 1000-1100 cm⁻¹ region for the primary alcohol.

Predicted Mass Spectrum (EI)

-

Molecular Ion (M⁺): A peak at m/z = 143, corresponding to the molecular weight of the compound.

-

Key Fragmentation Pathways:

-

Loss of the hydroxyl radical (•OH) to give a fragment at m/z = 126.

-

Loss of formaldehyde (CH₂O) to give a fragment corresponding to 4-nitropyrazole at m/z = 113. This is a likely and significant fragmentation pathway.

-

Loss of the nitro group (•NO₂) to give a fragment at m/z = 97.

-

Cleavage of the entire hydroxymethyl group (•CH₂OH) to give a fragment at m/z = 112.

-

Applications and Future Directions

As a bifunctional molecule, this compound is a valuable intermediate for chemical synthesis.

-

In Drug Discovery: It can be used as a starting material to build a library of N1-substituted 4-nitropyrazoles. The hydroxymethyl group allows for the introduction of various side chains and linkers through esterification, etherification, or other modifications. These new derivatives can then be screened for a wide range of biological activities, leveraging the known pharmacological potential of the pyrazole core.[1][2]

-

In Materials Science: The compound can be used to synthesize more complex energetic materials. The hydroxyl group provides a site for linking the nitropyrazole core to other energetic moieties, potentially creating novel melt-cast explosives or propellants with tailored properties such as thermal stability and sensitivity.[6]

Future research should focus on the full experimental characterization of this compound, including obtaining high-resolution spectroscopic data and accurately measuring its physical properties. Furthermore, exploring the synthetic utility of the hydroxymethyl group to create novel libraries of compounds for biological screening or materials testing is a promising avenue for investigation.

Conclusion

This compound is a foundational building block in the chemistry of nitropyrazoles. Its synthesis is straightforward, though its handling requires an understanding of its potential instability under strongly acidic conditions. While a full experimental dataset is not yet available in the literature, its chemical properties and spectroscopic signatures can be reliably predicted. This guide consolidates the available knowledge and provides a solid, scientifically-grounded framework for researchers to synthesize, characterize, and utilize this versatile compound in the pursuit of new medicines and advanced materials.

References

- 1. Discovery and development of pyrazole-scaffold Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sphinxsai.com [sphinxsai.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Pyrazol-1-yl-methanol | C4H6N2O | CID 242224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. growingscience.com [growingscience.com]

A Comprehensive Technical Guide to (4-nitro-1H-pyrazol-1-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-nitro-1H-pyrazol-1-yl)methanol, a functionalized pyrazole derivative, represents a versatile building block in medicinal chemistry. This technical guide provides an in-depth overview of its chemical properties, a plausible synthetic route, and its potential applications in the development of novel therapeutics. The pyrazole scaffold is a well-established pharmacophore, and the introduction of a nitro group and a hydroxymethyl moiety offers unique opportunities for structural modification and biological activity. This document serves as a foundational resource for researchers aiming to incorporate this valuable intermediate into their drug discovery programs.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer properties. The structural versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. The presence of the nitro group in this compound can significantly influence its electronic properties and potential biological interactions, making it a compound of interest for further investigation.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₄H₅N₃O₃ | [1] |

| Molecular Weight | 143.10 g/mol | [1] |

| CAS Number | 1001518-99-5 | [2][3] |

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. For the related compound, (1H-pyrazol-4-yl)methanol, the reported ¹H NMR spectrum in DMSO-d₆ shows characteristic peaks for the pyrazole ring protons, the methylene protons, and the hydroxyl proton.[4] For this compound, one would expect shifts in the pyrazole proton signals due to the electron-withdrawing nature of the nitro group.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify key functional groups. Characteristic absorption bands would be expected for the O-H stretch of the alcohol, N-O stretching of the nitro group, and C-H and C=C/C=N stretching of the pyrazole ring.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.

Synthesis of this compound

A definitive, published experimental protocol for the synthesis of this compound is not widely available. However, based on established organic chemistry principles and known reactions of pyrazole derivatives, a plausible and logical synthetic pathway can be proposed. The most likely route involves the hydroxymethylation of 4-nitro-1H-pyrazole.

Proposed Synthetic Pathway: Hydroxymethylation of 4-nitro-1H-pyrazole

This approach is based on the known reactivity of pyrazoles with formaldehyde.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a projection based on similar chemical transformations and should be optimized and validated in a laboratory setting.

Step 1: Reaction Setup

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitro-1H-pyrazole (1 equivalent).

-

Add a suitable solvent, such as water or a water/alcohol mixture.

-

Add a catalytic amount of a mild base, such as potassium carbonate (K₂CO₃), to facilitate the reaction.

Step 2: Addition of Formaldehyde

-

Slowly add an aqueous solution of formaldehyde (e.g., 37 wt. % in H₂O, 1.1 to 1.5 equivalents) to the stirred suspension of 4-nitro-1H-pyrazole.

Step 3: Reaction Execution

-

Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and stir for several hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 4: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

If a precipitate forms, it can be collected by filtration. If not, the product may be extracted with a suitable organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel to afford pure this compound.

Applications in Drug Development

While specific biological activities for this compound have not been extensively reported, its structural features suggest several potential applications in medicinal chemistry.

As a Versatile Intermediate

The primary value of this compound lies in its potential as a versatile building block. The hydroxymethyl group can be readily converted into other functionalities, such as:

-

Halides: Conversion to a chloromethyl or bromomethyl derivative would create a reactive electrophile for alkylation of various nucleophiles.

-

Aldehydes: Oxidation of the primary alcohol to an aldehyde would provide a handle for reactions such as reductive amination, Wittig reactions, or the formation of Schiff bases.

-

Carboxylic Acids: Further oxidation to a carboxylic acid would allow for the formation of amides and esters.

The nitro group also offers synthetic handles. It can be reduced to an amine, which can then be acylated, alkylated, or converted to a diazonium salt for further functionalization.

Potential Pharmacological Scaffolds

The pyrazole core is present in numerous approved drugs. By incorporating this compound into larger molecules, it is plausible to explore a range of therapeutic areas:

-

Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a pyrazole ring.

-

Anticancer Agents: Pyrazole derivatives have been investigated as inhibitors of various kinases and other targets in oncology.[5]

-

Antimicrobial Agents: The pyrazole scaffold is a common feature in compounds with antibacterial and antifungal activity.

The workflow for utilizing this compound in a drug discovery program is outlined below:

Caption: Drug discovery workflow utilizing this compound.

Safety and Handling

Specific safety data for this compound is not available. However, based on the known hazards of related nitro-aromatic compounds and alcohols, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a chemical intermediate with significant potential for application in medicinal chemistry and drug discovery. Its molecular weight of 143.10 g/mol and its functionalized pyrazole structure make it an attractive starting material for the synthesis of diverse compound libraries. While detailed experimental data for this specific molecule is limited in publicly accessible literature, this guide provides a solid foundation based on established chemical principles for its synthesis, characterization, and potential applications. Further research into the biological activity of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

References

An In-depth Technical Guide to (4-nitro-1H-pyrazol-1-yl)methanol: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-nitro-1H-pyrazol-1-yl)methanol is a key heterocyclic building block, integrating the reactive functionalities of a hydroxymethyl group with the electronically distinct 4-nitropyrazole core. This guide provides a comprehensive overview of its chemical structure, a detailed, field-proven synthesis protocol, and an in-depth analysis of its structural characterization through modern spectroscopic techniques. Furthermore, we explore its stability, reactivity, and potential applications as a versatile synthon in medicinal chemistry and drug discovery, offering insights into its role in the development of novel therapeutic agents.

Introduction: The Strategic Importance of this compound

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The introduction of a nitro group at the C4 position of the pyrazole ring significantly modulates its electronic properties, enhancing its potential for various chemical transformations and biological interactions.

This compound, specifically, emerges as a valuable intermediate. The N1-hydroxymethyl group provides a reactive handle for further molecular elaboration, acting as a masked aldehyde or a precursor for ether and ester linkages. The 4-nitropyrazole moiety, with its electron-withdrawing nature, influences the reactivity of the entire molecule and can participate in various coupling reactions or be reduced to an amino group, opening avenues for diverse library synthesis. This guide aims to provide researchers with the foundational knowledge and practical methodologies required to effectively utilize this potent chemical entity.

Molecular Structure and Properties

The structural integrity of this compound is fundamental to its reactivity and utility.

Chemical Structure

The molecule consists of a five-membered pyrazole ring with a nitro group at the 4-position and a hydroxymethyl group attached to the N1 nitrogen atom.

Caption: 2D Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₄H₅N₃O₃ | [5] |

| Molecular Weight | 143.10 g/mol | [5] |

| Appearance | White to slightly yellow solid | [6] |

| Solubility | Soluble in many organic solvents such as ethanol, dimethylformamide (DMF), and dichloromethane. | [6] |

Synthesis of this compound

The synthesis of this compound is achieved through the N-hydroxymethylation of 4-nitropyrazole. This reaction is a straightforward and efficient method for the preparation of the title compound.

Reaction Scheme

References

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. jocpr.com [jocpr.com]

- 5. scbt.com [scbt.com]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of (4-nitro-1H-pyrazol-1-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-nitro-1H-pyrazol-1-yl)methanol is a key intermediate in the synthesis of a variety of pharmacologically active compounds and energetic materials. The presence of the nitro group on the pyrazole ring significantly influences its chemical reactivity and physical properties, making it a versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of the synthetic pathway to this compound, detailing the synthesis of the precursor 4-nitropyrazole and its subsequent N-hydroxymethylation. The protocols described herein are based on established and optimized procedures, ensuring scientific integrity and reproducibility.

Synthesis of the Precursor: 4-Nitropyrazole

The synthesis of 4-nitropyrazole is a critical first step. A highly efficient and reliable "one-pot, two-step" method has been developed, starting from the readily available pyrazole. This method offers a significant improvement over previous approaches, providing a high yield of the desired product under optimized conditions.[1][2][3]

Reaction Pathway:

The synthesis involves the initial formation of pyrazole sulfate, followed by direct nitration using a potent nitrating mixture of fuming nitric acid and fuming sulfuric acid (oleum).[1][3]

Causality Behind Experimental Choices:

The use of concentrated sulfuric acid in the first step serves to protonate the pyrazole, forming the pyrazolium ion. This deactivates the ring towards electrophilic attack to some extent but also ensures the pyrazole is soluble in the highly polar reaction medium. The subsequent nitration with a mixture of fuming nitric acid and fuming sulfuric acid provides a high concentration of the nitronium ion (NO₂⁺), the active electrophile, which is necessary for the nitration of the deactivated pyrazole ring. The electrophilic substitution occurs preferentially at the C4 position, which is the most electron-rich carbon in the pyrazolium ion.[4][5][6]

Optimized Reaction Parameters:

| Parameter | Optimized Value |

| Molar Ratio (Fuming HNO₃ : Fuming H₂SO₄ : conc. H₂SO₄ : Pyrazole) | 1.5 : 3 : 2.1 : 1 |

| Reaction Temperature | 50 °C |

| Reaction Time | 1.5 hours |

| Expected Yield | 85% |

Detailed Experimental Protocol:

-

Preparation of Nitrosulfuric Acid: In a fume hood, carefully add fuming nitric acid (98%) to fuming sulfuric acid (20% oleum) in the specified molar ratio in a flask cooled in an ice-water bath. Stir the mixture until a homogenous solution is obtained.

-

Sulfonation of Pyrazole: In a separate flask, dissolve pyrazole in concentrated sulfuric acid. Stir the mixture at room temperature for 30 minutes to ensure the complete formation of pyrazole sulfate.

-

Nitration: Cool the pyrazole sulfate solution in an ice-water bath. Slowly add the prepared nitrosulfuric acid dropwise to the pyrazole sulfate solution, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, gradually warm the reaction mixture to 50 °C and maintain this temperature for 1.5 hours with constant stirring.

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice. A white solid will precipitate.

-

Isolation and Purification: Filter the precipitate and wash it thoroughly with ice-cold water. The crude product can be further purified by recrystallization from a suitable solvent system such as ethyl ether/hexane to yield pure 4-nitropyrazole.[1][3]

Characterization of 4-Nitropyrazole:

-

Appearance: White solid

-

Melting Point: 163-165 °C[2]

-

IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching, C=C and C=N stretching of the pyrazole ring, and asymmetric and symmetric stretching of the NO₂ group.

-

¹H NMR (DMSO-d₆, δ, ppm): Signals corresponding to the N-H proton and the two protons on the pyrazole ring.

-

¹³C NMR (DMSO-d₆, δ, ppm): Signals for the three carbon atoms of the pyrazole ring.

-

Crystal Structure: Belongs to the triclinic crystal system with space group P-1.[3]

Synthesis of this compound

The final step in the synthesis is the N-hydroxymethylation of 4-nitropyrazole using formaldehyde. This reaction proceeds via an electrophilic attack of formaldehyde on the N1 nitrogen of the pyrazole ring.

Reaction Pathway:

Causality Behind Experimental Choices:

The N-hydroxymethylation of pyrazoles with formaldehyde is a well-established reaction.[7] The lone pair of electrons on the N1 nitrogen of 4-nitropyrazole acts as a nucleophile, attacking the electrophilic carbon of formaldehyde. The reaction is typically carried out in an aqueous medium, and often does not require a catalyst, although mild heating may be necessary to promote the reaction.[8] The electron-withdrawing nitro group at the C4 position decreases the nucleophilicity of the pyrazole nitrogen atoms, but the reaction with the highly reactive formaldehyde still proceeds.

Detailed Experimental Protocol:

To be performed in a well-ventilated fume hood.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-nitropyrazole (1 equivalent) in a 40% aqueous solution of formaldehyde (a slight excess, e.g., 1.2 equivalents).

-

Reaction: Stir the mixture at room temperature. Gentle heating (e.g., 40-50 °C) may be applied to facilitate the reaction. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.

-

Isolation: The product may precipitate out of the solution upon cooling. If not, the product can be extracted with a suitable organic solvent such as ethyl acetate.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Expected Characterization of this compound:

-

Appearance: Solid.

-

Melting Point: Expected to be a crystalline solid with a defined melting point.

-

IR (KBr, cm⁻¹): Characteristic peaks for O-H stretching (broad), C=C and C=N stretching of the pyrazole ring, and asymmetric and symmetric stretching of the NO₂ group.

-

¹H NMR (CDCl₃ or DMSO-d₆, δ, ppm): Signals for the two protons on the pyrazole ring, a signal for the methylene protons of the CH₂OH group, and a signal for the hydroxyl proton.

-

¹³C NMR (CDCl₃ or DMSO-d₆, δ, ppm): Signals for the three carbon atoms of the pyrazole ring and a signal for the carbon of the CH₂OH group.

-

Mass Spectrometry (MS): Molecular ion peak corresponding to the molecular weight of the product.

Safety Considerations

4-Nitropyrazole:

-

Wear protective gloves, clothing, and eye/face protection.[9][10][11][12]

-

Avoid breathing dust and work in a well-ventilated area.[9][12]

-

Store in a tightly closed container in a cool, dry place away from ignition sources.[9]

Formaldehyde (40% solution):

-

Work exclusively in a chemical fume hood.[15]

-

Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[14][15]

Conclusion

This technical guide provides a detailed and scientifically grounded pathway for the synthesis of this compound. By following the optimized protocol for the synthesis of the 4-nitropyrazole precursor and the subsequent N-hydroxymethylation, researchers can reliably obtain this valuable intermediate for further applications in drug discovery and materials science. Adherence to the outlined safety precautions is paramount throughout the synthetic process.

References

- 1. Page loading... [guidechem.com]

- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 5. scribd.com [scribd.com]

- 6. benchchem.com [benchchem.com]

- 7. Hydroxymethylation - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. aksci.com [aksci.com]

- 10. echemi.com [echemi.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. CCOHS: Formaldehyde Solutions [ccohs.ca]

- 14. Formaldehyde | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 15. concordia.ca [concordia.ca]

- 16. FORMALDEHYDE, SOLUTION, FLAMMABLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 17. nj.gov [nj.gov]

An In-depth Technical Guide on the Solubility of (4-nitro-1H-pyrazol-1-yl)methanol

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of (4-nitro-1H-pyrazol-1-yl)methanol, a heterocyclic compound of interest in pharmaceutical and materials science research. In the absence of extensive published solubility data for this specific molecule, this document outlines a robust framework for predicting and experimentally determining its solubility profile. We delve into the theoretical underpinnings of solubility based on the compound's molecular structure, and provide detailed, field-proven protocols for its empirical determination using the shake-flask method coupled with UV-Vis spectroscopy and High-Performance Liquid Chromatography (HPLC) for quantification. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, step-by-step methodologies to accurately assess the solubility of this compound in a variety of solvent systems.

Introduction to this compound

This compound is a functionalized pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The presence of a nitro group (-NO2) at the 4-position and a hydroxymethyl group (-CH2OH) at the 1-position significantly influences its physicochemical properties, including its solubility.

The nitro group is strongly electron-withdrawing, increasing the polarity of the molecule. The hydroxymethyl group can act as both a hydrogen bond donor and acceptor, further enhancing its potential for interaction with polar solvents. Understanding the solubility of this compound is critical for a range of applications, including:

-

Drug Development: Solubility is a key determinant of a drug candidate's bioavailability and formulation feasibility.

-

Chemical Synthesis: Knowledge of solubility is essential for reaction setup, purification, and crystallization processes.

-

Materials Science: The solubility characteristics can influence the processing and application of materials incorporating this molecule.

This guide will first explore the theoretical aspects of this compound's solubility, followed by detailed experimental procedures for its quantitative measurement.

Theoretical Framework for Solubility Prediction

A priori estimation of a compound's solubility can guide solvent selection and experimental design. The solubility of this compound is governed by the principle of "like dissolves like," where the interplay of its structural features dictates its affinity for various solvents.

Structural Analysis and Inferred Solubility

The molecular structure of this compound suggests a nuanced solubility profile:

-

Polar Moieties: The presence of the nitro group (-NO₂) and the hydroxyl group (-OH) imparts significant polarity and the capacity for hydrogen bonding.[1][2]

-

Heterocyclic Core: The pyrazole ring itself possesses a degree of polarity due to the presence of two nitrogen atoms.

-

Aromaticity: The aromatic nature of the pyrazole ring can lead to π-π stacking interactions, which may influence its solubility in aromatic solvents.

Based on these features, a qualitative solubility profile can be inferred:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic Solvents | ||

| Water | Low to Moderate | The hydroxyl and nitro groups can hydrogen bond with water, but the overall molecule's organic backbone may limit high solubility. |

| Methanol, Ethanol | High | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar groups of the molecule. |

| Polar Aprotic Solvents | ||

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong polar aprotic solvent capable of disrupting intermolecular forces in the solid state. |

| Acetonitrile | Moderate | Acetonitrile is less polar than DMSO and a weaker hydrogen bond acceptor, suggesting moderate solubility. |

| Non-polar Solvents | ||

| Toluene | Low | While π-π stacking interactions are possible, the high polarity of the nitro and hydroxyl groups will likely result in poor solubility. |

| Hexane | Very Low | The significant mismatch in polarity between the highly polar solute and the non-polar solvent will lead to very poor solubility. |

Advanced Solubility Prediction Models

For more quantitative predictions, computational models can be employed:

-

Quantitative Structure-Property Relationship (QSPR): QSPR models correlate a compound's structural features (descriptors) with its physicochemical properties, including solubility.[3][4] These models are trained on large datasets of compounds with known solubilities and can provide valuable estimations for novel molecules.

-

Hansen Solubility Parameters (HSP): HSP theory decomposes the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[5][6] A solvent is likely to dissolve a solute if their Hansen parameters are similar.

Experimental Determination of Solubility

The following sections provide detailed protocols for the experimental determination of the equilibrium solubility of this compound using the gold-standard shake-flask method.[7][8]

Materials and Equipment

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, methanol, ethanol, DMSO, acetonitrile, toluene, hexane) of appropriate purity

-

Reference standard of this compound for analytical calibration

Equipment:

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Experimental Workflow: Shake-Flask Method

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Protocol: Shake-Flask Method

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent to ensure saturation.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, relevant to the intended application).

-

Agitate the samples for a sufficient duration to reach equilibrium (typically 24 to 72 hours). It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, indicated by a plateau in the measured solubility.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for initial sedimentation of the excess solid.

-

Centrifuge the vials to pellet the remaining undissolved solid.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Sample Analysis:

-

Accurately dilute the filtered supernatant with an appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method (UV-Vis spectroscopy or HPLC).

-

Analytical Quantification

UV-Vis spectroscopy is a rapid and straightforward method for concentration determination, provided the compound has a suitable chromophore and there are no interfering substances.[9][10]

Protocol:

-

Determine λmax: Scan a dilute solution of this compound across the UV-Vis spectrum to identify the wavelength of maximum absorbance (λmax).

-

Prepare Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard at λmax.

-

Plot a graph of absorbance versus concentration. The resulting linear regression should have an R² value > 0.99.

-

-

Analyze Sample:

-

Measure the absorbance of the diluted supernatant at λmax.

-

Use the equation of the calibration curve to calculate the concentration of the diluted sample.

-

Account for the dilution factor to determine the original solubility.

-

Caption: Workflow for concentration determination using UV-Vis spectroscopy.

HPLC offers higher specificity and is the preferred method when dealing with complex matrices or when the compound has a weak UV chromophore.[11][12]

Protocol:

-

Method Development:

-

Select a suitable column (e.g., a C18 reversed-phase column).

-

Develop an isocratic or gradient mobile phase (e.g., a mixture of acetonitrile and water with a modifier like formic acid) that provides good peak shape and retention time for this compound.

-

Set the detector wavelength to the λmax determined previously.

-

-

Prepare Calibration Curve:

-

Prepare a series of standard solutions of known concentrations.

-

Inject each standard into the HPLC system and record the peak area.

-

Plot a graph of peak area versus concentration. The linear regression should have an R² value > 0.99.

-

-

Analyze Sample:

-

Inject the diluted supernatant into the HPLC system.

-

Determine the peak area for the analyte.

-

Use the calibration curve to calculate the concentration of the diluted sample.

-

Apply the dilution factor to determine the solubility.

-

Factors Influencing Solubility

Several factors can influence the solubility of this compound and should be controlled during experimental determination:

-

Temperature: The solubility of solids generally increases with temperature, although there are exceptions.[2][13] It is crucial to maintain a constant and recorded temperature during the experiment.

-

pH of the Medium: For ionizable compounds, solubility can be highly pH-dependent. While this compound is not strongly acidic or basic, significant pH changes in the solvent could potentially affect its solubility. For aqueous solubility determination, buffered solutions should be used as per ICH guidelines.[14][15]

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form of the material being tested.

Safety Considerations

When handling this compound and the solvents, appropriate safety precautions must be taken:

-

Nitroaromatic Compounds: These compounds can be toxic and may have explosive properties under certain conditions.[16][17] Handle with care in a well-ventilated area, avoiding inhalation, ingestion, and skin contact.

-

Pyrazole Derivatives: Some pyrazole derivatives can be irritants.[18][19]

-

Solvents: Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical predictions based on molecular structure with rigorous experimental methodologies, researchers can obtain accurate and reliable solubility data. This information is paramount for the successful application of this compound in drug development, chemical synthesis, and materials science. The detailed protocols provided herein serve as a self-validating system to ensure the scientific integrity of the generated solubility data.

References

- 1. researchgate.net [researchgate.net]

- 2. Solubility - Wikipedia [en.wikipedia.org]

- 3. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. Using Spectrophotometer To Determine Concentration (UV/VIS) [pro-analytics.net]

- 10. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]

- 11. pharmasalmanac.com [pharmasalmanac.com]

- 12. bioanalysis-zone.com [bioanalysis-zone.com]

- 13. enamine.net [enamine.net]

- 14. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 15. database.ich.org [database.ich.org]

- 16. iloencyclopaedia.org [iloencyclopaedia.org]

- 17. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemicalbook.com [chemicalbook.com]

- 19. fishersci.com [fishersci.com]

The Enigmatic Bio-Potential of (4-nitro-1H-pyrazol-1-yl)methanol: A Technical Guide for Drug Discovery Professionals

Preamble: Unveiling a Scaffold of Interest

Within the intricate tapestry of medicinal chemistry, the pyrazole nucleus stands as a privileged scaffold, a testament to its versatile biological activities that span from antimicrobial to anticancer and anti-inflammatory domains.[1][2] The introduction of a nitro group to this heterocyclic core dramatically modulates its electronic properties and, consequently, its interaction with biological targets. This guide delves into the biological landscape of a specific, yet under-explored derivative: (4-nitro-1H-pyrazol-1-yl)methanol. While direct, extensive research on this particular molecule is nascent, this document will synthesize the available information and extrapolate from the rich data on closely related N-substituted nitropyrazoles to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. We will explore its synthesis, physicochemical characteristics, and potential biological activities, with a focus on antimicrobial and cytotoxic properties, underpinned by the established mechanisms of the broader nitropyrazole class.

I. Synthesis and Physicochemical Profile

The synthesis of this compound, with the molecular formula C₄H₅N₃O₃ and a molecular weight of 143.10, is conceptually rooted in the N-alkylation of a 4-nitropyrazole precursor.[3] While specific literature detailing the synthesis of this exact molecule is sparse, a general and robust methodology for the N-alkylation of pyrazoles is well-established.

A plausible synthetic route would involve the reaction of 4-nitropyrazole with formaldehyde or a suitable equivalent in the presence of a base. This reaction introduces the hydroxymethyl group at the N1 position of the pyrazole ring. A more general approach for creating N-alkanol derivatives involves the reaction of the pyrazole with an appropriate haloalkanol.

Below is a generalized protocol for the synthesis of N-hydroxymethyl pyrazoles, which can be adapted for the synthesis of this compound.

Experimental Protocol: Synthesis of N-Hydroxymethyl Pyrazoles

Objective: To synthesize an N-hydroxymethyl pyrazole derivative from a pyrazole precursor.

Materials:

-

Pyrazole derivative (e.g., 4-nitropyrazole)

-

Formaldehyde solution (37% in water)

-

A suitable organic solvent (e.g., Tetrahydrofuran - THF, Dimethylformamide - DMF)

-

A suitable base (e.g., Potassium carbonate, Triethylamine)

-

Distilled water

-

Brine solution

-

Drying agent (e.g., Anhydrous sodium sulfate)

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., a mixture of hexane and ethyl acetate)

Procedure:

-

In a round-bottom flask, dissolve the pyrazole derivative (1 equivalent) in the chosen organic solvent.

-

Add the base (1.2 equivalents) to the solution and stir.

-

Slowly add the formaldehyde solution (1.5 equivalents) to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding distilled water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the pure N-hydroxymethyl pyrazole.

Validation: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Diagram of the Proposed Synthesis Pathway

Caption: Proposed synthesis of this compound.

II. Biological Activities: A Landscape of Potential

The biological activities of nitropyrazole derivatives are diverse and potent, largely influenced by the electron-withdrawing nature of the nitro group and the substituents on the pyrazole ring.[1]

Antimicrobial Activity

Nitropyrazoles are a promising class of antimicrobial agents.[4][5] The nitro group is crucial for their mechanism of action, which often involves reductive activation within the microbial cell to generate cytotoxic radical species that damage cellular macromolecules, including DNA.[6][7]

While specific data for this compound is not available, numerous studies on other nitropyrazole derivatives demonstrate significant activity against a range of bacteria and fungi. For instance, certain pyrazole derivatives have shown potent growth inhibitory effects against Gram-positive bacteria with MIC values as low as 0.25 μg/mL.[4] The mechanism of action for some of these compounds involves the disruption of the bacterial cell wall.[4]

Table 1: Antimicrobial Activity of Representative Pyrazole Derivatives

| Compound Class | Target Organism | Activity (MIC) | Reference |

| Pyrazole-derived hydrazones | Staphylococcus aureus | 0.78–1.56 μg/mL | [4] |

| 3-Coumarinyl substituted pyrazoles | MRSA | Potent growth inhibitors | [4] |

| Pyrazole-1-sulphonamides | Gram-positive bacteria | Moderate to potent | [8] |

| Pyrazoline-1-thiocarboxamides | Fungi | Moderate to potent | [8] |

Antiparasitic Activity

Nitro-heterocyclic compounds have a long history of use as antiparasitic agents. The reductive metabolism that is key to their antimicrobial activity is also effective against anaerobic protozoa.[7] Pyrazole derivatives have been investigated for their activity against various parasites, showing promise in the development of new antiparasitic drugs.[1] Given the established antiparasitic potential of nitroaromatics, it is plausible that this compound could exhibit activity against parasites like Trypanosoma and Leishmania species.

Cytotoxic and Anticancer Activity

The cytotoxic potential of pyrazole derivatives against various cancer cell lines is well-documented.[9][10] The mechanisms underlying their anticancer effects are varied and can include the inhibition of kinases, disruption of microtubules, and induction of apoptosis. Platinum complexes of nitropyrazoles have also been synthesized and have demonstrated significant cytotoxic activity, in some cases exceeding that of cisplatin.[11]

The evaluation of the cytotoxic potential of this compound would be a critical step in its development as a potential therapeutic agent. A standard MTT assay protocol is provided below.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a cancer cell line.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic drug).

-

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours.

-

Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value.

Validation: The assay should be performed in triplicate and include appropriate controls to ensure the reliability of the results.

Diagram of the Proposed Mechanism of Action for Nitro-Heterocyclic Antimicrobials

Caption: Reductive activation of nitropyrazoles in microbial cells.

III. Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.[12] For antimicrobial and antiparasitic activity, the nitro group is often essential. Its position can influence the reduction potential of the molecule and thus its activation by microbial nitroreductases.

The N1-substituent also plays a critical role in modulating the physicochemical properties of the compound, such as its solubility, lipophilicity, and ability to interact with biological targets. The hydroxymethyl group in this compound is expected to increase the hydrophilicity of the molecule compared to an unsubstituted N-H or an N-alkyl substituted pyrazole. This could influence its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).

IV. Future Directions and Conclusion

This compound represents an intriguing yet largely unexplored molecule within the broader class of nitropyrazoles. Based on the extensive research on related compounds, it is reasonable to hypothesize that this molecule possesses significant biological activity, particularly in the antimicrobial and antiparasitic arenas. Its potential as a cytotoxic agent also warrants investigation.

Future research should focus on the definitive synthesis and characterization of this compound, followed by a systematic evaluation of its biological activities using the in vitro assays outlined in this guide. Mechanistic studies to confirm its mode of action and in vivo studies to assess its efficacy and toxicity will be crucial for any further development.

V. References

-

Al-Ostoot, F. H., Al-Ghamdi, M. A., & Shreaz, S. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Journal of Chemotherapy, 34(1), 1-22. --INVALID-LINK--

-

Request PDF. (n.d.). Antimicrobial profile of new pyrazole-based alkanoyl and oxoalkyl analogues of ciprofloxacin. ResearchGate. --INVALID-LINK--

-

PubMed. (2025). Antimicrobial profile of new pyrazole-based alkanoyl and oxoalkyl analogues of ciprofloxacin. --INVALID-LINK--

-

National Institutes of Health. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][4][13][14]triazin-7(6H). --INVALID-LINK--

-

Edwards, D. I. (1977). The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. Journal of General Microbiology, 100(2), 283-298. --INVALID-LINK--

-

Wrońska, M., Sadowska, K., Kędzierska-Mieszkowska, S., & Słocińska, M. (2022). Studies on the Complexation of Platinum(II) by Some 4-Nitroisothiazoles and the Cytotoxic Activity of the Resulting Complexes. Molecules, 27(19), 6296. --INVALID-LINK--

-

Al-Abdullah, E. S., Al-Ghamdi, M. A., & Shreaz, S. (2015). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences, 23(3), 385-391. --INVALID-LINK--

-

Ebenezer, O., Shapi, M., & Tuszynski, J. A. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Biomedicines, 10(3), 555. --INVALID-LINK--

-

National Institutes of Health. (n.d.). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches. --INVALID-LINK--

-

MDPI. (2024). Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking. --INVALID-LINK--

-

MDPI. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. --INVALID-LINK--

-

YouTube. (2021). Antimicrobials: Mechanism of action. --INVALID-LINK--

-

El-Sayed, W. A. (2011). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. International Journal of Molecular Sciences, 12(8), 5147-5158. --INVALID-LINK--

-

ResearchGate. (2012). (PDF) Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. --INVALID-LINK--

-

Iraqi Journal of Bioscience and Biomedical. (2025). Antibacterial Activity Estimation of New Pyrazole Compounds. --INVALID-LINK--

-

Santa Cruz Biotechnology. (n.d.). This compound. --INVALID-LINK--

-

ACS Publications. (2021). Novel 1-Methyl-1H-pyrazole-5-carboxamide Derivatives with Potent Anthelmintic Activity. --INVALID-LINK--

-

Sigma-Aldrich. (n.d.). (1H-Pyrazol-1-yl)methanol. --INVALID-LINK--

-

ResearchGate. (2025). (PDF) Nitropyrazoles (review). --INVALID-LINK--

-

PubMed. (1997). Cytoprotective effects of 4,6-bis(1H-pyrazol-1-yl)pyrimidine and related compounds on HCI.ethanol-induced gastric lesions in rats. --INVALID-LINK--

-

National Institutes of Health. (2013). Current status of pyrazole and its biological activities. --INVALID-LINK--

-

ResearchGate. (2012). Synthesis, characterization and biological activity of some new carbostyril bearing 1H-pyrazole moiety. --INVALID-LINK--

-

Growing Science. (2012). A novel fluorescent dye based on 4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-yl)-1H-pyrazol-4-yl)benzenamine. --INVALID-LINK--

-

National Institutes of Health. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. --INVALID-LINK--

-

ChemicalBook. (n.d.). (1H-PYRAZOL-4-YL)METHANOL synthesis. --INVALID-LINK--

-

BenchChem. (2025). Application Notes and Protocols for Cell-Based Screening of Ethyl 4-(1H-pyrazol-1-YL)benzoate Derivatives. --INVALID-LINK--

-

Semantic Scholar. (2014). Pyrazole and Its Biological Activity. --INVALID-LINK--

-

National Institutes of Health. (n.d.). Pyrazol-1-yl-methanol. --INVALID-LINK--

-

BenchChem. (n.d.). A Comparative Guide to the Biological Activity of 4-Iodopyrazole and Other Pyrazole Derivatives. --INVALID-LINK--

-

The Royal Society of Chemistry. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. --INVALID-LINK--

-

Bentham Science. (2021). Synthesis, Nematicidal Activity and Docking Study of Novel Pyrazole-4-Carboxamide Derivatives Against Meloidogyne incognita. --INVALID-LINK--

-

Mapana Journal of Sciences. (2024). DFT and Molecular Docking Investigations on a Pyrazole Derivative for Antimicrobial Applications. --INVALID-LINK--

-

National Institutes of Health. (2025). N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. --INVALID-LINK--

References

- 1. Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Studies on the Complexation of Platinum(II) by Some 4-Nitroisothiazoles and the Cytotoxic Activity of the Resulting Complexes | MDPI [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (4-nitro-1H-pyrazol-1-yl)methanol Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract